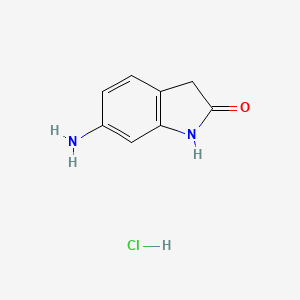

6-Amino-1,3-dihydro-2H-indol-2-one hydrochloride

Description

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, form the largest class of organic compounds. msu.edu Within this vast family, nitrogen-containing heterocycles like indole (B1671886) and its derivatives are of paramount importance due to their widespread presence in biologically active molecules. ijpsr.inforesearchgate.net The indole-2-one scaffold is a π-electron-rich system, a characteristic that makes it susceptible to electrophilic substitution reactions, which are fundamental to its chemical versatility. bhu.ac.in The most common site for electrophilic attack is the C3 position of the pyrrolidone ring, as the resulting intermediate can be effectively stabilized by the adjacent nitrogen atom. msu.edubhu.ac.in The presence of the amino group at the C6 position on the benzene (B151609) ring of 6-Amino-1,3-dihydro-2H-indol-2-one hydrochloride offers an additional site for chemical modification, further expanding its utility in the synthesis of diverse heterocyclic structures.

Role as a Privileged Scaffold in Bioactive Compound Development

The term "privileged structure" was introduced to define molecular scaffolds that are capable of binding to a variety of biological receptors, making them highly fruitful starting points for drug discovery. ijpsr.infoingentaconnect.com The indole nucleus is widely recognized as one of the most important privileged scaffolds. ijpsr.infoeurekaselect.comnih.gov This is because the indole framework is a key structural component in numerous natural products, alkaloids, and peptides, and it has the unique ability to mimic protein structures and bind reversibly to enzymes. ijpsr.inforesearchgate.net

The indole-2-one core, as found in this compound, is a prominent feature in a multitude of synthetic compounds that exhibit a broad spectrum of pharmacological activities. researchgate.netnih.gov The versatility of this scaffold allows for the development of ligands targeting various receptors and enzymes, leading to the discovery of novel therapeutic agents. ingentaconnect.com

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | ijpsr.infonih.gov |

| Anti-inflammatory | Inflammatory Diseases | eurekaselect.comnih.gov |

| Antimicrobial / Antibacterial | Infectious Diseases | researchgate.netnih.gov |

| Antifungal | Infectious Diseases | nih.gov |

| Antitubercular | Infectious Diseases | nih.govnih.gov |

| Antiviral | Infectious Diseases | ijpsr.info |

| Anticonvulsant | Neurology | nih.gov |

Historical Evolution of Indole-2-one Derivative Research

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo (B80030) in the 19th century. ijpsr.infobhu.ac.in In 1886, Adolf Baeyer first synthesized indole through the pyrolysis of oxindole (B195798) (an indole-2-one) with zinc dust. bhu.ac.in This early work laid the foundation for over a century of research into this heterocyclic system.

The development of synthetic methodologies has been crucial to the exploration of indole-2-one derivatives. Landmark methods for synthesizing the indole core, such as the Fischer, Bartoli, and Nenitzescu syntheses, have been instrumental in providing access to a wide array of substituted indoles. bhu.ac.in These classical methods, developed over decades, enabled chemists to construct the indole ring system from simpler precursors, paving the way for the systematic investigation of their chemical and biological properties. nih.gov The ability to synthesize the core structure of compounds like this compound has been a direct result of this long history of synthetic innovation.

Current Research Paradigms and Challenges

Modern research on indole-2-one derivatives continues to evolve, driven by the demand for novel therapeutic agents and more efficient synthetic methods. A significant paradigm shift is the increasing focus on "green chemistry" approaches, which aim to develop environmentally benign synthetic routes. researchgate.netresearchgate.net These methods often involve the use of water as a solvent, microwave irradiation, or nanocatalysts to improve reaction efficiency and reduce waste. researchgate.netresearchgate.net

Despite significant progress, challenges remain in the field. A primary hurdle is the regioselective functionalization of the indole-2-one scaffold. sciencedaily.com While the C3 position is readily modified, achieving selective substitution at other positions, particularly on the benzene ring (C4, C5, C6, and C7), can be difficult due to lower reactivity. wikipedia.orgsciencedaily.com Overcoming this challenge is a key area of current research, as it would unlock access to a wider diversity of molecular structures. Recent breakthroughs, such as the development of copper-catalyzed methods for the direct functionalization of the C5 position, represent significant advances in addressing this long-standing problem and highlight the dynamic nature of indole chemistry. sciencedaily.com Such advancements enhance the value of building blocks like this compound by providing new ways to incorporate them into complex molecular designs.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-amino-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c9-6-2-1-5-3-8(11)10-7(5)4-6;/h1-2,4H,3,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMASVGZYNXXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)NC1=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101389-22-4 | |

| Record name | 6-amino-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 6 Amino 1,3 Dihydro 2h Indol 2 One Hydrochloride

Novel Synthetic Routes for 6-Amino-1,3-dihydro-2H-indol-2-one Hydrochloride Precursors

The synthesis of 6-amino-1,3-dihydro-2H-indol-2-one, also known as 6-aminooxindole, relies on the efficient construction of its core heterocyclic structure. Modern synthetic strategies focus on developing novel routes to its precursors, emphasizing catalyst control, atom economy, and the use of advanced intermediates to build the indole-2-one skeleton.

Cyclization Reactions of Precursor Indole (B1671886) Derivatives

The construction of the oxindole (B195798) ring system can be achieved through the strategic cyclization of suitably functionalized indole precursors. These methods leverage the inherent reactivity of the indole nucleus to form the desired bicyclic structure. Catalyst-controlled reactions, in particular, offer a high degree of precision in synthesizing structurally diverse indole derivatives. rsc.org

One prominent approach involves the cyclization of 2-indolylmethanols with other reagents under catalyst control to generate various indole-fused scaffolds. rsc.org While not a direct synthesis of 6-aminooxindole itself, this methodology demonstrates the principle of using functionalized indoles as platforms for building more complex, related structures. Another powerful and classic technique is the Fischer indole synthesis, which can be adapted to produce substituted indoles that may serve as precursors to the target oxindole. nih.gov For instance, the reaction of a suitably substituted phenylhydrazine (B124118) with a ketone or aldehyde can lead to an indole intermediate that, through subsequent oxidation and functional group manipulation, could be converted to a 6-aminooxindole derivative. nih.gov Furthermore, highly diastereoselective cyclizations can be achieved from aminocyclopropanes, generating polycyclic scaffolds that incorporate the indole core. nih.gov

| Method | Precursor Type | Key Transformation | Reference |

|---|---|---|---|

| Catalyst-Controlled Cyclization | 2-Indolylmethanols | Reaction with azonaphthalene to form indole-fused scaffolds. | rsc.org |

| Fischer Indolization | Substituted Phenylhydrazines and Ketoesters | Acid-catalyzed condensation and cyclization to form the indole ring. | nih.gov |

| Homo-Nazarov Cyclization | Aminocyclopropanes | Diastereoselective cyclization via an acyliminium intermediate. | nih.gov |

Synthetic Approaches from Oxindoles and Amide/Nitrile Substrates

The indole-2-one skeleton can be constructed from acyclic precursors, notably those containing amide or nitrile functionalities. These methods build the heterocyclic ring from the ground up, offering an alternative to modifying an existing indole structure. A transition-metal-free approach for preparing 3,3-disubstituted oxindoles involves the reaction of N-alkylanilines with disubstituted ketenes. nih.gov This process proceeds via a polar-radical crossover mechanism involving an amide enolate intermediate, which undergoes homolytic aromatic substitution to furnish the oxindole core in good to excellent yields. nih.gov

Other established methods utilize oxindoles as starting materials and react them with nitriles, amides, or amide acetals to build more complex structures, such as (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones. nih.govbeilstein-journals.org These syntheses demonstrate the versatility of the oxindole core as a scaffold for further elaboration. The hydration of nitriles to their corresponding amides, often facilitated by catalysts like manganese dioxide, is a related fundamental transformation that can be a key step in preparing amide substrates for oxindole synthesis. google.com

| Approach | Starting Materials | Key Intermediate/Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Polar–Radical Crossover Cycloaddition | N-alkyl/N-arylanilines, Disubstituted ketenes | Amide enolate | 3,3-disubstituted oxindoles | nih.gov |

| Condensation/Derivatization | 1,3-dihydro-2H-indol-2-ones, Nitriles/Amides | Eschenmoser coupling | 3-(aminomethylidene)oxindoles | nih.govbeilstein-journals.org |

Construction of the Indole-2-one Skeleton from Advanced Intermediates

Complex heterocyclic systems containing the indole-2-one motif can be synthesized by constructing the core skeleton from advanced, highly functionalized intermediates. This strategy is particularly useful for accessing chiral and polycyclic derivatives with high stereochemical control.

An example of this approach is the enantioselective synthesis of 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons. researchgate.net This reaction is achieved through a formal [3+3] cycloaddition of α-bromocinnamaldehyde with a β-ketoester indole, catalyzed by a chiral N-heterocyclic carbene (NHC). The reaction proceeds through a vinyl acyl azolium intermediate, which is generated from the NHC-aldehyde adduct. This intermediate then reacts with the indole-containing ketoester to construct the final, complex heterocyclic product with excellent enantioselectivity. researchgate.net Such methods highlight the power of using well-designed, advanced intermediates to assemble intricate molecular architectures that contain the fundamental indole-2-one framework.

Functionalization and Structural Modification at the Indole-2-one Nucleus

Once the core 1,3-dihydro-2H-indol-2-one nucleus is formed, its properties can be tuned through functionalization and structural modification. Key sites for these modifications include the aromatic ring (e.g., amination at C-6), the reactive C-3 methylene (B1212753) group, the exocyclic amino group, and the C-2 oxo function.

Amination and Substitution Reactions

Introducing an amino group at the 6-position of the oxindole ring is a critical step for synthesizing the title compound. Direct amination of an unactivated aromatic ring is challenging. A common and effective strategy involves a two-step process: nitration followed by reduction. The oxindole ring is first treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group, primarily at the C-5 and C-7 positions, but conditions can be optimized to favor substitution at other positions or by starting with an appropriately substituted precursor. This nitro-oxindole intermediate is then reduced to the corresponding amino-oxindole.

Another advanced method for direct amination is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov This reaction allows for the introduction of an amino group onto an electron-deficient aromatic ring. In this process, a nucleophile attacks the aromatic ring, and a leaving group, typically hydrogen, is eliminated from the same carbon atom. The nitro group in nitroaromatics strongly activates the ring for this type of nucleophilic attack. nih.gov

| Reaction | Description | Key Reagents | Relevance |

|---|---|---|---|

| Nitration-Reduction | A two-step sequence to introduce an amino group onto the aromatic ring. | 1. Nitrating agent (e.g., HNO₃/H₂SO₄) 2. Reducing agent (e.g., SnCl₂, H₂/Pd) | A standard, reliable method for synthesizing aromatic amines. |

| Vicarious Nucleophilic Substitution (VNS) | Direct substitution of an aromatic hydrogen atom with a nucleophile. | Nucleophile (e.g., 9H-carbazole), Base | Allows for direct C-N bond formation on activated aromatic rings. nih.gov |

Derivatization at the Amino and Oxo Positions

The 6-amino and 2-oxo groups of the 6-amino-1,3-dihydro-2H-indol-2-one nucleus are key handles for further derivatization, enabling the synthesis of a wide array of analogs.

Derivatization of the 6-Amino Group: The primary aromatic amino group at the C-6 position can undergo a variety of standard chemical transformations. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, though over-alkylation can be an issue. youtube.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. youtube.com

Derivatization Involving the 2-Oxo Group: The carbonyl group at C-2 and the adjacent methylene group at C-3 are sites of high reactivity.

C-3 Condensation: The C-3 methylene protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. A common reaction is the Knoevenagel condensation with aldehydes and ketones to form 3-ylideneoxindoles.

Spirocyclization: The C-3 position is frequently involved in reactions that form spirocyclic compounds, which are of significant interest in medicinal chemistry. rsc.orgmdpi.com For example, multicomponent reactions involving isatins (indole-2,3-diones) can lead to the formation of complex spiro[indole-3,4'-pyridine] derivatives. mdpi.com

Eschenmoser Coupling: The oxo group can be derivatized to form 3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones by reacting 3-bromooxindoles with thioamides. This reaction effectively transforms the C-3 position into an enamine-like structure. beilstein-journals.orgresearchgate.net

Reaction with Guanine Derivatives: In specialized biochemical contexts, related 4-amino-6-oxo-2-vinylpyrimidine structures have been shown to react at their vinyl group with the N2 amine of guanine, demonstrating a mode of covalent modification. nih.gov

| Position | Reaction Type | Example Reagents | Resulting Functional Group/Structure |

|---|---|---|---|

| 6-Amino | Acylation | Acetyl chloride | Amide (6-acetamido) |

| 6-Amino | Reductive Amination | Acetone, NaBH₃CN | Secondary amine (6-isopropylamino) |

| C-3 Methylene | Knoevenagel Condensation | Benzaldehyde | 3-Benzylideneoxindole |

| C-3 Methylene / C-2 Oxo | Spirocyclization | Malononitrile, Monothiomalonamide | Spiro[indole-3,4'-pyridine] |

| C-3 Methylene / C-2 Oxo | Eschenmoser Coupling | Thiobenzamide | 3-[Amino(phenyl)methylidene]oxindole |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. Several MCRs can be envisioned for the derivatization of the 6-amino-1,3-dihydro-2H-indol-2-one scaffold.

One such strategy involves the Ugi four-component reaction (U-4CR) . This reaction typically combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure. The 6-amino group of this compound can serve as the amine component in a U-4CR. For instance, reacting it with an aldehyde, a carboxylic acid, and an isocyanide would yield a highly functionalized derivative with a new amide side chain at the 6-position. The versatility of the Ugi reaction allows for a wide range of substituents to be introduced by varying the other three components. beilstein-journals.orgmdpi.com

The Petasis reaction , a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, offers another avenue for derivatization. The 6-amino group could be used as the amine component to introduce novel carbon-carbon bonds at this position.

Furthermore, the Mannich reaction provides a classic method for the aminoalkylation of acidic protons. The C-3 position of the indole-2-one ring is nucleophilic and can participate in Mannich-type reactions. A three-component Mannich reaction involving an aldehyde, a secondary amine, and the 6-amino-1,3-dihydro-2H-indol-2-one scaffold could lead to the introduction of an aminomethyl group at the C-3 position. Asymmetric variants of the Mannich reaction are also well-established, offering a route to chiral derivatives. nih.gov

| Multi-Component Reaction | Reactants | Potential Product Feature |

| Ugi Reaction | Aldehyde, 6-Amino-1,3-dihydro-2H-indol-2-one, Carboxylic acid, Isocyanide | α-Acylamino carboxamide side chain at the 6-amino position |

| Petasis Reaction | 6-Amino-1,3-dihydro-2H-indol-2-one, Carbonyl compound, Vinyl/Aryl-boronic acid | Substituted alkyl/aryl group at the 6-amino position |

| Mannich Reaction | Aldehyde, Secondary amine, 6-Amino-1,3-dihydro-2H-indol-2-one | Aminomethyl group at the C-3 position |

Formation of Spirocyclic Indole-2-one Derivatives

Spirocyclic compounds, characterized by two rings sharing a single atom, are of great interest in drug discovery due to their rigid three-dimensional structures. The C-3 position of the indole-2-one core is a common site for the formation of a spiro-center.

A notable example is the synthesis of spiro[indole-3,4'-pyridine] derivatives. This can be achieved through a multi-component reaction involving an isatin (B1672199) (a derivative of indole-2-one), malononitrile, a sulfur source, and an amine. While this example starts with an isatin, similar strategies could be adapted for 6-amino-1,3-dihydro-2H-indol-2-one by first oxidizing it to the corresponding isatin and then performing the spirocyclization.

Another approach to spirocyclic indole-2-ones involves cycloaddition reactions. For instance, a [3+2] cycloaddition between an exocyclic double bond at the C-3 position of the indole-2-one ring and a suitable 1,3-dipole can lead to the formation of a spiro-fused five-membered ring. The starting material for such a reaction, a 3-methylene-indole-2-one derivative, can be synthesized from the parent indole-2-one.

Alkylation and Oxidation Reactions of Indole-2-one Scaffolds

Alkylation and oxidation are fundamental transformations for modifying the indole-2-one core. The nitrogen atom of the lactam (at position 1) can be readily alkylated under basic conditions using a variety of alkyl halides. This allows for the introduction of diverse substituents that can modulate the compound's properties.

The C-3 position, bearing two protons, can also be alkylated. The use of a strong base can generate an enolate, which can then react with an electrophile like an alkyl halide. Dialkylation at this position is also possible.

Oxidation of the indole-2-one scaffold can lead to several interesting products. For example, oxidation of the C-3 methylene group can yield the corresponding isatin (indole-2,3-dione). This transformation is often a key step in the synthesis of more complex derivatives, including some spirocyclic compounds. Various oxidizing agents can be employed for this purpose. Furthermore, the benzene (B151609) ring of the indole-2-one can be subject to oxidation, though this generally requires harsher conditions and may lead to a mixture of products. Electrochemical oxidation methods have also been explored for related heterocyclic systems, which can offer a greater degree of control over the oxidation process. nih.gov

Stereoselective Synthesis of Chiral Indole-2-one Derivatives

The creation of chiral centers in a controlled manner is a cornerstone of modern pharmaceutical synthesis. For indole-2-one derivatives, the C-3 position is a common stereocenter.

Asymmetric Catalysis in Indole-2-one Formation

Asymmetric catalysis provides an efficient means to introduce chirality. This can be achieved using either chiral metal complexes or organocatalysts. For the synthesis of chiral indole-2-one derivatives, a key strategy is the asymmetric functionalization of the C-3 position.

For instance, the asymmetric Michael addition of an indole-2-one to an α,β-unsaturated carbonyl compound can be catalyzed by a chiral organocatalyst, such as a derivative of proline or a cinchona alkaloid. This reaction establishes a new stereocenter at the C-3 position with high enantioselectivity.

Similarly, the asymmetric aldol (B89426) reaction between the enolate of an indole-2-one and an aldehyde, catalyzed by a chiral catalyst, can generate a 3-substituted-3-hydroxy-2-oxindole with two new stereocenters. The stereochemical outcome of the reaction can be controlled by the choice of catalyst and reaction conditions.

The catalytic asymmetric Friedel-Crafts reaction is another powerful tool. researchgate.net In this reaction, a chiral Lewis acid can catalyze the reaction of an indole with an electrophile, leading to the formation of a C-C bond with high enantioselectivity. While this is often used to functionalize the indole ring at other positions, similar principles can be applied to the synthesis of chiral indole-2-one derivatives.

| Asymmetric Reaction | Reactants | Catalyst Type | Chiral Product |

| Michael Addition | 6-Amino-1,3-dihydro-2H-indol-2-one, α,β-Unsaturated compound | Chiral Organocatalyst | 3-Substituted chiral indole-2-one |

| Aldol Reaction | 6-Amino-1,3-dihydro-2H-indol-2-one, Aldehyde | Chiral Organocatalyst or Metal Complex | 3-Substituted-3-hydroxy chiral indole-2-one |

| Friedel-Crafts Alkylation | Indole precursor, Electrophile | Chiral Lewis Acid | Chiral indole derivative |

Enantioselective Rearrangement Processes

Enantioselective rearrangements offer an elegant way to construct chiral indole-2-one scaffolds. A notable example is the enantioselective rearrangement of indolyl carbonates . In this reaction, a 3-substituted-1H-indol-2-yl carbonate undergoes a rearrangement in the presence of a chiral catalyst, such as a chiral 4-dimethylaminopyridine (B28879) (DMAP)-N-oxide, to yield a chiral 3,3-disubstituted indole-2-one. rsc.org This method is particularly useful for creating all-carbon quaternary stereocenters at the C-3 position with high enantioselectivity.

Another powerful rearrangement is the dearomative indolic-Claisen rearrangement . nih.gov This beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of a 3-indolyl alcohol derivative can provide access to 2,2-disubstituted indolines. The chirality at the C-3 alcohol position can be transferred with high fidelity to the C-2 position of the resulting indoline (B122111). While this does not directly yield an indole-2-one, the resulting indoline can be a valuable intermediate for further transformations.

Control of Stereogenic Centers in Indole-2-one Synthesis

The synthesis of molecules with multiple stereogenic centers requires precise control over the stereochemical outcome of each bond-forming step. When synthesizing complex indole-2-one derivatives, it is often necessary to control the relative and absolute stereochemistry of several stereocenters.

This can be achieved through various strategies. Substrate-controlled synthesis relies on the inherent stereochemistry of the starting material to direct the stereochemical outcome of subsequent reactions. For example, a chiral substituent on the indole-2-one scaffold can influence the facial selectivity of an incoming reagent.

Reagent-controlled synthesis , on the other hand, utilizes a chiral reagent or catalyst to induce stereoselectivity, as discussed in the section on asymmetric catalysis. By carefully selecting the catalyst and reaction conditions, it is possible to favor the formation of one diastereomer over the others.

In cases where multiple stereocenters are formed in a single reaction, such as in a domino or cascade reaction, the stereochemical outcome can be influenced by the mechanism of the reaction and the steric and electronic properties of the substrates and catalyst. The development of stereoselective one-pot procedures is a highly desirable goal, as it can significantly reduce the number of synthetic steps and purification procedures. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

The synthesis of this compound, a valuable building block in medicinal chemistry, is critically dependent on the optimization of reaction conditions to maximize yield and ensure high selectivity. The primary and most direct route to this compound involves the reduction of the corresponding 6-nitro-1,3-dihydro-2H-indol-2-one. Key methodologies for this transformation include catalytic hydrogenation and transfer hydrogenation, each with a set of parameters that can be fine-tuned for optimal performance.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. The optimization of this process for the synthesis of 6-aminooxindole involves a systematic investigation of catalysts, solvents, temperature, and hydrogen pressure.

Catalyst Selection: The choice of catalyst is paramount for achieving high yield and selectivity. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. Other catalysts such as Raney nickel and platinum-based catalysts can also be utilized. The catalyst loading is another critical parameter, with lower loadings being economically favorable but potentially leading to longer reaction times or incomplete conversion.

Solvent Effects: The solvent can significantly influence the rate and selectivity of the hydrogenation reaction. Protic solvents such as ethanol (B145695) and methanol (B129727) are often preferred as they can facilitate the protonation steps involved in the reduction mechanism. Aprotic solvents like ethyl acetate (B1210297) and tetrahydrofuran (B95107) (THF) are also viable options and may be chosen based on the solubility of the starting material and product.

Temperature and Pressure: The reaction temperature and hydrogen pressure are interdependent variables that affect the reaction kinetics. Generally, increasing the temperature and pressure leads to a faster reaction rate. However, excessively high temperatures can sometimes lead to side reactions and catalyst degradation. Therefore, a balance must be struck to achieve a reasonable reaction time without compromising the yield and purity of the product.

Illustrative Optimization of Catalytic Hydrogenation of 6-Nitro-1,3-dihydro-2H-indol-2-one:

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 5% Pd/C (5) | Ethanol | 25 | 1 | 12 | 85 |

| 2 | 5% Pd/C (5) | Methanol | 25 | 1 | 12 | 88 |

| 3 | 5% Pd/C (5) | Ethyl Acetate | 25 | 1 | 18 | 82 |

| 4 | 5% Pd/C (5) | Ethanol | 50 | 1 | 6 | 92 |

| 5 | 5% Pd/C (5) | Ethanol | 25 | 5 | 8 | 95 |

| 6 | 10% Pd/C (2) | Ethanol | 50 | 5 | 4 | 97 |

| 7 | Raney Ni (10) | Methanol | 60 | 10 | 10 | 75 |

Note: The data in this table is illustrative and compiled from general knowledge of similar chemical transformations. Specific experimental results may vary.

Transfer Hydrogenation

Catalytic transfer hydrogenation offers a practical alternative to the use of gaseous hydrogen, employing a hydrogen donor in the presence of a catalyst. This method is often considered safer and more convenient for laboratory-scale synthesis.

Hydrogen Donors: A variety of hydrogen donors can be used, with ammonium (B1175870) formate, formic acid, and hydrazine (B178648) hydrate (B1144303) being common choices. The choice of donor can influence the reaction rate and selectivity.

Catalyst Systems: Palladium on carbon remains an effective catalyst for transfer hydrogenation. Other systems, including those based on iron or nickel, have also been developed as more sustainable alternatives.

Reaction Conditions: The optimization of transfer hydrogenation involves screening different hydrogen donors, catalysts, and solvents, as well as adjusting the reaction temperature. The reaction is typically carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the substrate and the chosen catalytic system.

Illustrative Optimization of Transfer Hydrogenation of 6-Nitro-1,3-dihydro-2H-indol-2-one:

| Entry | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 10% Pd/C | HCOONH₄ | Methanol | 60 | 4 | 94 |

| 2 | 10% Pd/C | HCOOH | Ethanol | 70 | 6 | 90 |

| 3 | 10% Pd/C | N₂H₄·H₂O | Ethanol | 80 | 3 | 96 |

| 4 | Fe/HCl | - | Ethanol/H₂O | 80 | 8 | 85 |

| 5 | SnCl₂·2H₂O | - | Ethyl Acetate | 70 | 5 | 88 |

Note: The data in this table is illustrative and based on established methods for nitro group reduction. Specific experimental outcomes can differ.

Mechanistic Investigations of Biological Activity of 6 Amino 1,3 Dihydro 2h Indol 2 One Hydrochloride and Its Derivatives

Antimicrobial Research Focus

Derivatives of 1,3-dihydro-2H-indol-2-one have demonstrated a wide range of biodynamic activities, including antibacterial, antifungal, and antitubercular properties. nih.govresearchgate.net Research has focused on elucidating the mechanisms by which these compounds inhibit the growth of pathogenic microorganisms.

Staphylococcus aureus : Derivatives of 1,3-dihydro-2H-indol-2-one have been tested for in vitro antibacterial activity against S. aureus. nih.govresearchgate.net While specific mechanistic studies on these indole (B1671886) derivatives are not extensively detailed, common antibacterial mechanisms against S. aureus involve the disruption of cell wall synthesis, inhibition of protein synthesis, and interference with metabolic pathways. researchgate.netnih.govnih.gov For example, studies on other natural products have shown that they can inhibit peptidoglycan biosynthesis and reduce the bacteria's antioxidant capacity, leading to cell death. nih.govnih.gov These represent plausible, yet unconfirmed, mechanisms for indole derivatives.

Mycobacterium tuberculosis : The indole nucleus is a common moiety in agents explored for their anti-tubercular properties. nih.gov Derivatives of 1,3-dihydro-2H-indol-2-one have shown in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net A significant breakthrough in understanding the mechanism of a related class, indole-2-carboxamides, was the identification of their molecular target. johnshopkins.edu Mutational analysis of resistant bacteria revealed that these compounds inhibit the trehalose monomycolate transporter MmpL3. johnshopkins.edu This protein is essential for transporting mycolic acids to the mycobacterial cell wall, making it a prime target for new antitubercular drugs. johnshopkins.edu Another potential target is the mycobactin biosynthetic pathway, which is crucial for iron sequestration by the bacteria. unimi.it

Pseudomonas aeruginosa : This Gram-negative bacterium is notoriously difficult to treat due to its low outer membrane permeability. frontiersin.org Derivatives of 1,3-dihydro-2H-indol-2-one have been screened for activity against P. aeruginosa. nih.gov The primary mechanism for many compounds effective against this pathogen involves compromising the cell membrane. nih.govresearchgate.net Studies on other agents have shown that they can disrupt the morphology of the cell, increase membrane permeability leading to the leakage of nucleic acids, and damage the respiratory chain, ultimately causing cell death. nih.govresearchgate.net For some novel peptidomimetics, the specific target has been identified as the outer membrane protein LptD, which is involved in lipopolysaccharide transport. nih.gov These membrane-disrupting mechanisms are likely avenues of action for active indole derivatives.

Table 3: Summary of Antimicrobial Research on Indole Derivatives

| Pathogenic Strain | Observed Activity | Investigated/Proposed Mechanism(s) |

|---|---|---|

| Staphylococcus aureus | In vitro activity reported. nih.govresearchgate.net | Disruption of cell wall synthesis, reduction of antioxidant capacity (inferred from other compounds). nih.govnih.gov |

| Mycobacterium tuberculosis | In vitro activity reported. nih.govresearchgate.net | Inhibition of the MmpL3 transporter (for indole-2-carboxamides), interference with mycobactin biosynthesis. johnshopkins.eduunimi.it |

Antifungal Activity Studies

Derivatives of 1,3-dihydro-2H-indol-2-one have been reported to exhibit a wide range of biodynamic activities, including fungicidal properties. nih.govnih.gov Studies have demonstrated that this class of compounds shows activity against various fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.govnih.gov The exploration of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs has revealed that certain derivatives possess broad-spectrum antifungal activity against both basidiomycete and ascomycete fungal pathogens, including multidrug-resistant clinical isolates. nih.gov For instance, a series of 6-(2-benzofuran)amiloride and HMA analogs demonstrated a significant increase in activity against Cryptococcus neoformans. nih.gov

Furthermore, the synthesis of 3-indolyl-3-hydroxy oxindole (B195798) derivatives has yielded compounds with notable antifungal activities against several plant pathogenic fungi. researchgate.net Preliminary structure-activity relationship (SAR) studies on these compounds indicated that the introduction of halogen substituents (I, Cl, or Br) at the 5-position of the 3-hydroxy-2-oxindole and indole rings is crucial for potent antifungal activity. researchgate.net Spirotryprostatin A derivatives, which contain a spirooxindole alkaloid core, have also shown broad-spectrum antifungal activity against various phytopathogenic fungi. mdpi.com

While direct studies on the antifungal activity of 6-Amino-1,3-dihydro-2H-indol-2-one hydrochloride are limited, the existing data on related structures suggest that the 6-amino substitution could play a significant role in modulating antifungal potency. The electronic and steric properties of the amino group and its potential for modification offer a promising avenue for the development of novel antifungal agents.

Table 1: Antifungal Activity of Selected Indole Derivatives

| Compound Class | Fungal Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 1,3-dihydro-2H-indol-2-one derivatives | Candida albicans, Aspergillus niger, Aspergillus clavatus | Exhibit broad-spectrum fungicidal activity. | nih.govnih.gov |

| 6-(2-benzofuran)amiloride analogs | Cryptococcus neoformans | Showed up to a 16-fold increase in activity. | nih.gov |

| 3-indolyl-3-hydroxy oxindole derivatives | Plant pathogenic fungi | Halogen substitution at the 5-position is crucial for activity. | researchgate.net |

| Spirotryprostatin A derivatives | Phytopathogenic fungi | Display broad-spectrum antifungal properties. | mdpi.com |

Antiviral Activity Investigations

The indole nucleus is a key component in many compounds with significant antiviral activity. nih.gov Derivatives of 1,3-dihydro-2H-indol-2-ones have been reported to possess anti-HIV activity. nih.govnih.gov Research into 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, which share a structural similarity in the amino-functionalized core, has shown that these compounds can be low-toxic, potent interferon inducers and antivirals. researchgate.net Specifically, morpholine and 4-methyl-piperidine derivatives of this series were identified as the most active antivirals with the least cytotoxicity. researchgate.net

The antiviral mechanism of indole derivatives can vary. Some, like Arbidol, act as inhibitors of virus entry and membrane fusion. nih.gov Other indole derivatives function as reverse transcriptase inhibitors, integrase inhibitors, or protease inhibitors, targeting different stages of the viral life cycle. nih.gov Structure-activity relationship (SAR) studies on some indole-2-carboxylate derivatives have indicated that modifications at the amino group can significantly impact antiviral activity, with acetylation disfavoring activity against RNA viruses. researchgate.net

While specific antiviral data for this compound is not extensively documented, the established antiviral potential of the broader indole and oxindole classes suggests that this compound and its derivatives are promising candidates for further investigation. The 6-amino group provides a site for chemical modification, which could lead to the development of novel antiviral agents with specific mechanisms of action.

Anticancer Research Perspectives

Antiproliferative Effects and Cell Cycle Modulation

The antiproliferative activity of indole derivatives has been a significant area of cancer research. Studies on various indole-aryl-amide derivatives have demonstrated their ability to inhibit the proliferation of different cancer cell lines. nih.govnih.gov For example, one such derivative was found to be selectively toxic towards HT29 colon cancer cells, causing cell cycle arrest in the G1 phase and promoting apoptosis. researchgate.netnih.gov

Flow cytometry analysis is a common technique used to assess the effects of compounds on the cell cycle. Treatment of cancer cells with certain indole derivatives has been shown to cause an accumulation of cells in specific phases of the cell cycle. For instance, some indole-aryl-amides induce a dose-dependent accumulation of HT29 cells in the G0/G1 phase. nih.gov Similarly, certain oxindole derivatives have been observed to cause a substantial increase in the G0/G1 phase cell population in renal cancer cells. dovepress.com Other indole derivatives have been shown to block the cell cycle in the G2/M phase in A549 and K562 cells. nih.gov

These findings suggest that indole and oxindole derivatives can exert their antiproliferative effects by interfering with the normal progression of the cell cycle. The specific phase of cell cycle arrest can depend on the chemical structure of the derivative and the type of cancer cell. The 6-amino group in 6-Amino-1,3-dihydro-2H-indol-2-one could be a key determinant in the antiproliferative mechanism and the specific effects on cell cycle modulation.

Anti-inflammatory and Antioxidant Mechanisms

Oxindole and indole derivatives have been investigated for their potential as anti-inflammatory and antioxidant agents. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Dual inhibition of COX and 5-LOX is considered a promising strategy for developing novel anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Certain oxindole derivatives have been designed and evaluated as dual COX/5-LOX inhibitors, with some compounds showing potent inhibitory activity. nih.gov

The antioxidant properties of indole and oxindole derivatives are often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govresearchgate.netsemanticscholar.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. Several studies have reported the significant antioxidant activity of various oxindole derivatives. nih.gov The presence of an amino group on the aromatic ring can influence the antioxidant capacity of a compound, and therefore, the 6-amino substitution in 6-Amino-1,3-dihydro-2H-indol-2-one is expected to contribute to its antioxidant potential.

The mechanistic basis for the anti-inflammatory and antioxidant effects of 6-Amino-1,3-dihydro-2H-indol-2-one and its derivatives likely involves the modulation of multiple cellular pathways. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by these compounds.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective therapeutic agents. For indole and oxindole derivatives, SAR studies have provided valuable insights into the structural requirements for their various biological activities.

In the context of antifungal activity, SAR studies on 3-indolyl-3-hydroxy oxindole derivatives have highlighted the importance of halogen substituents at the 5-position of both the oxindole and indole rings for enhanced potency. researchgate.net For antiviral activity, modifications at the amino group of certain indole derivatives have been shown to significantly affect their efficacy, with acetylation being detrimental for activity against RNA viruses. researchgate.net

Regarding anticancer activity, the nature and position of substituents on the indole or oxindole ring can dramatically influence cytotoxicity and antiproliferative effects. For example, in a series of 6-amino amonafide derivatives, the position of the amino group was found to be critical for avoiding metabolic acetylation while retaining anticancer properties. northwestern.edu

For anti-inflammatory activity, SAR analysis of indole-2-one derivatives has suggested that high molecular polarizability and a low lipid/water partition coefficient are beneficial. nih.gov In the case of antioxidant activity, the presence and position of electron-donating groups, such as an amino group, on the aromatic ring are generally known to enhance radical scavenging capabilities.

The 6-amino group in this compound represents a key position for structural modification. SAR studies focusing on the derivatization of this amino group, as well as substitutions at other positions of the oxindole ring, would be invaluable for optimizing the biological potency of this class of compounds across different therapeutic areas.

Impact of Substitution Patterns on Biological Response

The biological activity of 6-Amino-1,3-dihydro-2H-indol-2-one and its derivatives is profoundly influenced by the nature and position of substituent groups on the core scaffold. Structure-activity relationship (SAR) studies have demonstrated that even minor alterations to the substitution pattern can lead to significant changes in efficacy and selectivity.

Research into 3-substituted-indolin-2-one derivatives has revealed clear patterns regarding their anti-inflammatory potential. mdpi.com The introduction of a phenyl ring at the 3-position is a common strategy, and the substituents on this ring play a critical role. For instance, derivatives with electron-donating groups on the C3-phenyl ring, such as hydroxyl (-OH), tend to exhibit strong anti-inflammatory activity. mdpi.comnih.gov Specifically, 3-(3-hydroxyphenyl)-indolin-2-one was identified as having the highest anti-inflammatory activity among a series of nineteen derivatives, potently inhibiting the production of nitric oxide (NO), TNF-α, and IL-6. mdpi.com In contrast, derivatives substituted with electronegative groups such as chlorine (Cl), bromine (Br), or trifluoromethyl (CF3) generally show moderate inhibitory effects on nitric oxide secretion. mdpi.com

Substitutions on the core oxindole ring system, particularly at the C5 and C6 positions, are also pivotal. The indolinone scaffold offers several points for chemical decoration, allowing for extensive SAR studies. nih.gov For example, a 6-chloro oxindole moiety has been used as a starting point for the development of new analogues with modified biological activities. nih.gov Quantitative SAR analysis has further clarified these relationships, indicating that high molecular polarizability and a low lipid/water partition coefficient (ALogP) are favorable for the anti-inflammatory activities of indole-2-one derivatives. nih.gov This suggests that substituents that increase polarity can enhance biological function. Conversely, the presence of electron-withdrawing groups on the phenyl ring has been associated with a decrease in anti-inflammatory activity. nih.gov

| Compound Derivative | Substituent at C3-Phenyl Ring | Effect on Nitric Oxide (NO) Suppression |

|---|---|---|

| 3-(3-hydroxyphenyl)-indolin-2-one | meta-OH (hydroxyl) | Showed 50% suppression of NO secretion from 20 μM; highest anti-inflammatory activity in the series. mdpi.com |

| 3-(2-hydroxyphenyl)-indolin-2-one | ortho-OH (hydroxyl) | Showed 50% suppression of NO secretion from 20 μM. mdpi.com |

| Derivatives with Cl, Br, CF3 | Electronegative groups | Showed a 50% suppression effect on nitric oxide secretion at about 40 μM. mdpi.com |

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in the biological activity of chiral compounds, including derivatives of 6-Amino-1,3-dihydro-2H-indol-2-one. nih.gov Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. researchgate.net This can affect not only the binding affinity to the target but also the molecule's absorption, distribution, and metabolism. nih.gov

In the context of indole derivatives, the synthesis of complex structures such as spiro[indole-3,4'-pyridine]s can result in the formation of mixtures of different stereoisomers. nih.govresearchgate.net The presence of multiple chiral centers in these molecules leads to various diastereomers and enantiomers, each of which can have a unique biological profile. nih.gov For instance, the alkylation of certain spiro[indole-3,4'-pyridine]-2'-thiolates can lead to products exhibiting ring-chain tautomerism and consisting of a mixture of stereoisomers in varying ratios. nih.gov The biological evaluation of such mixtures may mask the true potency of the most active isomer, underscoring the importance of chiral separation and the individual testing of pure stereoisomers to fully understand their therapeutic potential.

Correlation of Molecular Structure with Biological Function

Quantitative structure-activity relationship (QSAR) studies provide mathematical models to correlate a molecule's chemical structure with its biological activity. For indole-2-one derivatives, QSAR analysis has shown that properties like high molecular polarizability and a low lipid/water partition coefficient are beneficial for anti-inflammatory activity. nih.gov This indicates that molecules with a certain degree of polarity are more effective, likely due to improved interactions with the target site or better pharmacokinetic properties.

Molecular docking studies further elucidate this correlation by simulating the binding of a derivative into the active site of a target protein, such as an enzyme or receptor. nih.gov These computational models can rationalize the observed biological activity and confirm SAR findings. nih.gov For example, the potent dual inhibitory activity of compound 4h against COX-2 and 5-LOX enzymes was explained through molecular docking, which revealed its specific binding interactions. nih.gov

The development of hybrid molecules, where the oxindole core is combined with other pharmacologically active scaffolds, is a key strategy in drug design. researchgate.net For instance, novel hybrid spirooxindoles incorporating a triazolyl-s-triazine framework have been synthesized, demonstrating how fusing different ring systems can lead to new biological profiles. researchgate.net The specific arrangement and type of these fused rings directly correlate with the resulting function, such as acetylcholinesterase inhibitory activity. researchgate.net

| Compound | Target/Activity | Measured Potency (IC₅₀) |

|---|---|---|

| Compound 4h (oxindole ester derivative) | COX-2 Inhibition | 0.0533 µM nih.gov |

| Compound 4h (oxindole ester derivative) | 5-LOX Inhibition | 0.4195 µM nih.gov |

| Compound 5 (Spirooxindole-pyrazole) | Acetylcholinesterase Inhibition | 5.7 µM researchgate.net |

| Compound 6 (Spirooxindole-pyrazole) | Acetylcholinesterase Inhibition | 7.8 µM researchgate.net |

| Compound 7 (Spirooxindole-pyrazole) | Acetylcholinesterase Inhibition | 8.3 µM researchgate.net |

Computational and Theoretical Studies of 6 Amino 1,3 Dihydro 2h Indol 2 One Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are employed to predict a wide range of molecular properties by solving approximations of the Schrödinger equation. For a molecule like 6-Amino-1,3-dihydro-2H-indol-2-one, these calculations can elucidate its fundamental chemical nature.

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. The 1,3-dihydro-2H-indol-2-one core can exhibit lactam-lactim tautomerism. Density Functional Theory (DFT) is a robust method for evaluating the relative stability of these tautomeric forms.

The process involves optimizing the geometry of each potential tautomer and calculating its electronic energy. By comparing the Gibbs free energies (ΔG) of the tautomers, the most stable form can be identified. Calculations are often performed in both the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM) to understand how the environment affects the tautomeric equilibrium. Studies on similar heterocyclic systems have shown that the keto (lactam) form is generally more stable than the enol (lactim) tautomers.

DFT calculations are highly effective in predicting the outcomes of chemical reactions, including the formation of specific regioisomers. By modeling the reaction pathways, the activation energies for the formation of different products can be calculated. The product formed via the pathway with the lowest activation energy is typically the major product. For a molecule with multiple reactive sites, such as the amino group and the aromatic ring in 6-Amino-1,3-dihydro-2H-indol-2-one, DFT can predict the most likely site for electrophilic or nucleophilic attack, thus determining the regioselectivity of a reaction. For instance, in alkylation reactions, DFT modeling can determine whether the reaction occurs at a nitrogen, oxygen, or carbon atom by comparing the stability of the potential regioisomeric products.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the electron donor, and its energy level (EHOMO) is related to the ionization potential. Regions of the molecule where the HOMO is localized are susceptible to electrophilic attack.

LUMO : This orbital acts as the electron acceptor, and its energy level (ELUMO) is related to the electron affinity. Regions where the LUMO is localized are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A small energy gap indicates high chemical reactivity, low kinetic stability, and high polarizability.

These parameters, along with others derived from them like electronegativity, chemical hardness, and softness, provide a detailed picture of the molecule's electronic behavior and reactivity.

A Molecular Electrostatic Potential Surface (MEPS) is a 3D map that illustrates the charge distribution within a molecule. It is invaluable for identifying sites prone to electrophilic and nucleophilic reactions. The surface is color-coded to represent different electrostatic potential values:

Red/Orange/Yellow : Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue : Regions of positive potential, which are electron-deficient. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green : Regions of neutral or near-zero potential.

By analyzing the MEPS of 6-Amino-1,3-dihydro-2H-indol-2-one, one can visually identify the most nucleophilic (e.g., the amino group) and electrophilic centers, providing a clear guide to its chemical reactivity.

Beyond reaction energies, DFT and other quantum methods can compute fundamental thermodynamic properties of a molecule at a given temperature. These calculations start with determining vibrational frequencies, which are then used to find the zero-point vibrational energy and thermal corrections. Key thermodynamic properties that can be calculated include:

Enthalpy (ΔH) : The total heat content of the system.

Entropy (ΔS) : A measure of the disorder or randomness of the system.

Gibbs Free Energy (ΔG) : A measure of the spontaneity of a process, combining enthalpy and entropy.

These values are crucial for understanding the stability of the molecule and the equilibrium position of its reactions under different thermal conditions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a specific protein target. For derivatives of the 6-Amino-1,3-dihydro-2H-indol-2-one scaffold, these studies have been crucial in identifying key interactions that govern their biological activity.

Molecular docking studies on various oxindole (B195798) derivatives have consistently shown their ability to fit into the binding pockets of diverse protein targets, primarily kinases and enzymes implicated in disease. The predictions highlight that the oxindole core typically establishes crucial hydrogen bonds, while substituents on the ring system modulate specificity and affinity through additional interactions.

For instance, docking studies of oxindole derivatives into the active site of Cyclin-Dependent Kinase 2 (CDK2) revealed that the core oxindole structure forms key hydrogen bonds with the backbone atoms of residues like Leu83 and Glu81. mdpi.com Similarly, in studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the oxindole moiety is predicted to interact with the hinge region of the kinase domain, a common binding pattern for kinase inhibitors. nih.gov

In a study involving spiro[indole-3,4′-pyridine] derivatives, which share the core indole (B1671886) structure, docking against the bacterial regulator protein PqsR of Pseudomonas aeruginosa showed binding energies ranging from -5.8 to -8.2 kcal/mol. mdpi.com The primary interactions stabilizing the ligand within the binding pocket were identified as hydrogen bonding and hydrophobic interactions. mdpi.com These predictions underscore the versatility of the indole scaffold in targeting a range of biological macromolecules.

| Protein Target | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| CDK2 mdpi.com | Leu83, Glu81, Lys33, Phe80 | Hydrogen Bonding, π-π Stacking | Data Not Specified |

| VEGFR-2 nih.gov | Hinge Region Residues | Hydrogen Bonding | Data Not Specified |

| PqsR (P. aeruginosa) mdpi.com | Not Specified | Hydrogen Bonding, Hydrophobic | -5.8 to -8.2 |

| DNA Topoisomerase II tandfonline.com | Not Specified | Not Specified | Data Not Specified |

| COVID-19 Main Protease nih.gov | Not Specified | Hydrogen Bonding, Steric Interaction | Data Not Specified |

Molecular dynamics (MD) simulations provide a deeper understanding of the stability and dynamics of ligand-protein complexes over time. For oxindole derivatives, MD simulations have been employed to validate docking poses and to assess the conformational stability of the compounds within the binding cavity of their targets. nih.gov

In a study on novel oxindole derivatives targeting Bruton's Tyrosine Kinase (BTK), MD simulations conducted for 20 nanoseconds supported the stability of the most promising compound within the binding pocket. acs.org Similarly, MD simulations of oxindole derivatives complexed with CDK2 showed that the systems reached structural equilibrium within the first 20 nanoseconds, confirming the stability of the predicted binding modes. mdpi.com Analysis of root mean square deviation (RMSD) values for both the protein and the inhibitor molecules indicated a stable complex. mdpi.com These simulations confirm that the interactions predicted by initial docking studies are maintained over time, lending confidence to the proposed binding models.

In Silico Screening and Rational Drug Design Principles

The principles of in silico screening and rational drug design are widely applied to the oxindole scaffold to discover new therapeutic agents. These approaches leverage computational power to screen large libraries of virtual compounds or to design novel molecules with desired properties, saving significant time and resources compared to traditional methods. researchgate.netmdpi.com

A common strategy involves creating a focused library of virtual oxindole derivatives and using techniques like structure-based pharmacophore modeling and docking to select promising candidates for synthesis and biological evaluation. acs.org For example, a computational repurposing campaign was performed on a library of synthesized oxindole-based compounds to identify potential new biological targets. worktribe.com This involved extensive 2D fingerprint- and 3D shape-based similarity estimations against ligands from databases like DrugBank and ChEMBL. nih.gov Such in silico approaches have successfully identified potential candidates and guided the optimization of lead compounds based on the oxindole core. acs.orgnih.gov

Structure-Activity Relationship (SAR) Rationalization via Computational Methods

Computational methods are essential for rationalizing the structure-activity relationships (SAR) observed in a series of compounds. For oxindole derivatives, techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are used to build models that correlate the structural features of the molecules with their biological activities. nih.gov

A 3D-QSAR study on 30 oxindole derivatives as VEGFR-2 tyrosine kinase inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models. nih.gov The resulting models showed good statistical significance and predictive capability, with the insights from the contour maps generated by these analyses aligning well with the binding modes observed in molecular docking studies. nih.gov These computational SAR studies provide a rationale for observed activities and offer clear guidance for designing more potent inhibitors by suggesting specific structural modifications. For instance, such studies might indicate that adding a hydrogen bond donor at a particular position or increasing the steric bulk at another could enhance binding affinity and, consequently, biological activity. nih.govnih.gov

| Model | q² (Cross-validated) | R² (Non-cross-validated) | r²_pred (External validation) |

|---|---|---|---|

| CoMFA | 0.777 | 0.987 | 0.72 |

| CoMSIA | 0.710 | 0.988 | 0.78 |

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Amino 1,3 Dihydro 2h Indol 2 One Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the application of one- and two-dimensional experiments, a complete picture of the atomic framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 6-Amino-1,3-dihydro-2H-indol-2-one, the spectrum would exhibit characteristic signals for the aromatic protons, the aliphatic methylene (B1212753) (CH₂) protons at C3, the amide (N-H) proton, and the amino (NH₂) protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR and DEPTQ Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. To differentiate between carbon types (C, CH, CH₂, CH₃), a Distortionless Enhancement by Polarization Transfer (DEPTQ) experiment is employed. mdpi.com This technique provides crucial information by showing positive signals for CH and CH₃ groups, negative signals for CH₂ groups, while quaternary carbons are also displayed, allowing for a complete assignment of all carbon signals. thieme-connect.de

In synthetic procedures where isomeric products may form, ¹H NMR is a powerful tool for determining the ratio of these isomers by comparing the integration of characteristic, non-overlapping signals for each species.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Amino-1,3-dihydro-2H-indol-2-one

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Carbon Type (from DEPTQ) |

| C2 | - | ~178.0 | C (Quaternary) |

| C3 | ~3.50 (s, 2H) | ~36.0 | CH₂ (Negative) |

| C3a | - | ~126.0 | C (Quaternary) |

| C4 | ~6.80 (d) | ~124.0 | CH (Positive) |

| C5 | ~6.30 (dd) | ~110.0 | CH (Positive) |

| C6 | - | ~145.0 | C (Quaternary) |

| C7 | ~6.40 (d) | ~108.0 | CH (Positive) |

| C7a | - | ~148.0 | C (Quaternary) |

| NH | ~10.2 (s, 1H) | - | - |

| NH₂ | ~5.0 (s, 2H) | - | - |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are essential for mapping the connections between atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For 6-Amino-1,3-dihydro-2H-indol-2-one, the HSQC spectrum would show a cross-peak connecting the proton signal at ~3.50 ppm to the carbon signal at ~36.0 ppm, confirming this as the C3 methylene group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is critical for piecing together the molecular skeleton, especially around quaternary carbons. For instance, HMBC would show correlations from the C3 methylene protons to the C2 carbonyl carbon and the C3a and C4 aromatic carbons, confirming the structure of the five-membered ring and its fusion to the benzene (B151609) ring. researchgate.net

Density Functional Theory (DFT) has become a powerful tool for corroborating experimental NMR data. By calculating the optimized molecular geometry, theoretical ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted values are then compared with the experimental spectra. A strong correlation between the calculated and observed shifts provides high confidence in the structural assignment and can help resolve ambiguities in complex spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, thereby determining its molecular weight. The molecular formula of 6-Amino-1,3-dihydro-2H-indol-2-one is C₈H₈N₂O, giving it a monoisotopic mass of 148.0637 g/mol . smolecule.com In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule, [M+H]⁺, with an expected m/z of approximately 149.0715.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the ion, distinguishing it from other molecules with the same nominal mass. For example, HRMS could easily differentiate the [M+H]⁺ ion of our target compound (C₈H₉N₂O⁺) from a potential isomeric impurity like C₉H₁₃O₂⁺, which would have the same nominal mass of 149 but a different exact mass.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov The hydrochloride salt of 6-Amino-1,3-dihydro-2H-indol-2-one would display a characteristic IR spectrum. researchgate.netthermofisher.com Key absorptions would include N-H stretching vibrations for both the amide and the ammonium (B1175870) group, a strong C=O stretch for the lactam carbonyl group, and C-H and C=C vibrations from the aromatic and aliphatic portions of the molecule. nih.gov

Table 2: Characteristic IR Absorption Bands for 6-Amino-1,3-dihydro-2H-indol-2-one Hydrochloride

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Amine Salt (NH₃⁺) | N-H Stretch | 3000-2800 (broad) |

| Amide (N-H) | N-H Stretch | ~3200 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aliphatic C-H (CH₂) | C-H Stretch | 2950-2850 |

| Amide (C=O) | C=O Stretch | ~1680 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com For related indolin-2-one compounds, monoclinic crystal systems with space groups such as P2₁/c are commonly reported. smolecule.comnih.gov

This analysis provides precise atomic coordinates, bond lengths, and bond angles, unequivocally confirming the molecular connectivity. Furthermore, it reveals the conformation of the molecule, including the planarity of the ring systems. In the crystal lattice, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding networks involving the amino and amide groups with the chloride counter-ion and neighboring molecules, which dictate the crystal packing. spast.orgmdpi.com

Chromatographic Techniques for Purity and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound rely heavily on chromatographic techniques. These methods separate components based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative identification and quantitative measurement.

High-Performance Liquid Chromatography (HPLC-UV, LC-PDA-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its application is crucial for quality control during synthesis and for stability studies.

Research Findings:

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar, ionizable compounds such as the target hydrochloride salt. A C18 (octadecylsilyl) stationary phase is typically employed due to its hydrophobicity, which provides effective retention for the oxindole (B195798) core.

Mobile Phase Composition: The mobile phase generally consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The buffer, often a phosphate (B84403) salt like potassium dihydrogen phosphate, is used to control the pH and ensure the consistent ionization state of the primary amine and the lactam moiety, leading to reproducible retention times. researchgate.netresearchgate.net A pH is typically maintained in the acidic range (e.g., pH 3-4) to ensure the amino group is protonated, enhancing its polarity and interaction with the mobile phase. researchgate.net

Detection: UV detection is straightforward due to the chromophoric nature of the indole (B1671886) scaffold. The compound exhibits significant absorbance in the UV region, with detection wavelengths typically set between 220 nm and 260 nm to maximize sensitivity. researchgate.netnih.gov A Photo-Diode Array (PDA) detector can be used to acquire full UV spectra, which aids in peak identification and purity assessment by comparing the spectra of eluted peaks against a reference standard.

LC-MS Coupling: For enhanced specificity and sensitivity, HPLC systems can be coupled to a mass spectrometer (LC-MS). This hyphenated technique is invaluable for impurity profiling and metabolite identification. Electrospray ionization (ESI) is the preferred ionization source for this class of polar compounds. In positive ion mode, the molecule can be readily detected as its protonated molecular ion [M+H]⁺. Tandem mass spectrometry (LC-MS/MS) provides structural information by fragmenting the parent ion, which is essential for identifying unknown impurities or degradation products. researchgate.netbeilstein-journals.org Direct LC-MS/MS analysis of amino acid-like compounds without derivatization is possible using specialized columns that offer both hydrophilic interaction and ion-exchange retention mechanisms. researchgate.netrestek.com

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 4.0 with H₃PO₄) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Purity Determination

Since this compound is a precursor often used in the synthesis of chiral molecules, determining its enantiomeric purity—or the enantiomeric purity of its derivatives—is critical. Chiral HPLC is the gold standard for this purpose.

Research Findings:

The separation of enantiomers can be achieved through two primary strategies: direct and indirect separation.

Direct Separation using Chiral Stationary Phases (CSPs): This is the most prevalent method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are highly effective for resolving a wide range of racemates, including oxindole derivatives. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times. For amino acid-like structures, macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC® T) are also highly successful, as they possess ionic groups compatible with aqueous mobile phases suitable for polar analytes. sigmaaldrich.com

Indirect Separation via Diastereomer Formation: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase (like C18). nih.gov While effective, this method requires an additional reaction step and a chiral derivatizing agent of very high enantiomeric purity.

For oxindole-related compounds, direct separation on a CSP like Chiralpak IA has been successfully used to determine enantiomeric excess. nih.gov The mobile phase in chiral HPLC often consists of a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol) for normal-phase separations, or aqueous buffers and organic modifiers for reversed-phase separations. nih.gov

Table 2: Example Chiral HPLC Method for Oxindole Derivatives

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25°C |

| Detection | UV at 254 nm |

Fluorescence Spectroscopy for Biochemical Assays and Imaging Applications

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and dynamics. While not all molecules are naturally fluorescent, the 6-aminoindole (B160974) moiety in 6-Amino-1,3-dihydro-2H-indol-2-one provides intrinsic fluorescence properties that can be exploited, although they may be modest.

Research Findings:

Intrinsic Fluorescence: The native fluorescence of 6-Amino-1,3-dihydro-2H-indol-2-one can be sensitive to its local environment. Changes in solvent polarity, pH, or binding to a biological macromolecule (like a protein or nucleic acid) can alter the fluorescence intensity, emission wavelength, and lifetime. This sensitivity can be harnessed in biochemical assays to monitor binding events or conformational changes in a target molecule without the need for an external fluorescent label.

Fluorescence Quenching Assays: The fluorescence of the 6-aminooxindole core can be quenched by various mechanisms, such as excited-state electron transfer or proton transfer. nih.gov For example, proximity to certain functional groups, like a carboxylate, can lead to quenching. nih.gov This phenomenon can be used to design assays where a binding event displaces a quencher or changes the conformation of the molecule, resulting in a "turn-on" or "turn-off" fluorescent signal.

Fluorescent Derivatization: To enhance detection sensitivity, the primary amino group of the compound can be readily derivatized with fluorogenic reagents such as o-phthalaldehyde (B127526) (OPA) or fluorescamine. This pre- or post-column derivatization is a common strategy in HPLC-fluorescence detection for amino-containing compounds, allowing for trace-level quantification in complex biological matrices.

The inherent, albeit potentially weak, fluorescence of the 6-aminoindole scaffold makes it a candidate for use as a structural probe in biophysical studies and as a building block for designing more complex fluorescent sensors for imaging applications.